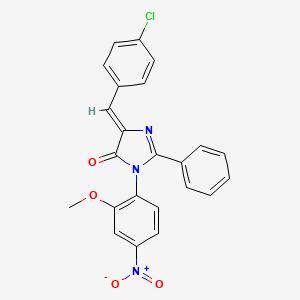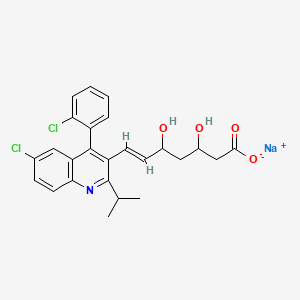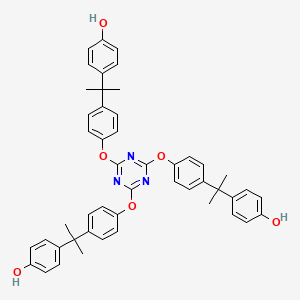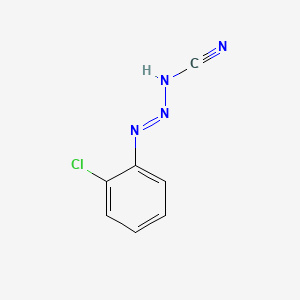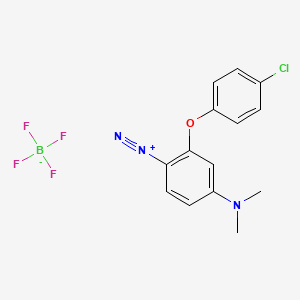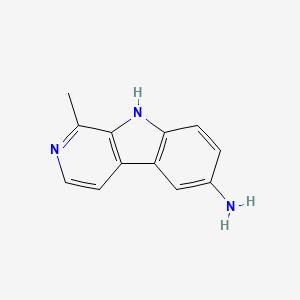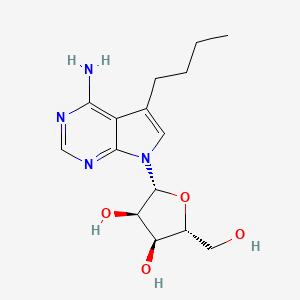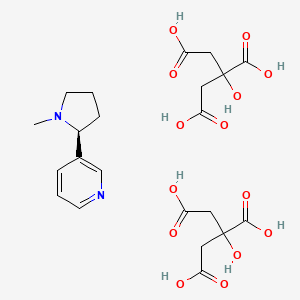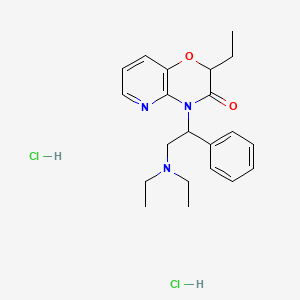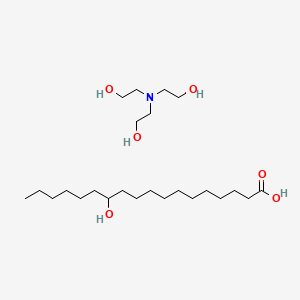![molecular formula C23H24ClN5O8 B12696694 Ethyl 5-[3-chloro-4-[(2-cyano-4-nitrophenyl)azo]phenyl]-9-oxo-2,8,10-trioxa-5-azadodecanoate CAS No. 73384-66-4](/img/structure/B12696694.png)
Ethyl 5-[3-chloro-4-[(2-cyano-4-nitrophenyl)azo]phenyl]-9-oxo-2,8,10-trioxa-5-azadodecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-[3-chloro-4-[(2-cyano-4-nitrophenyl)azo]phenyl]-9-oxo-2,8,10-trioxa-5-azadodecanoate is a complex organic compound known for its unique chemical structure and properties. This compound is part of the azo dye family, which is characterized by the presence of an azo group (-N=N-) linking two aromatic rings. Azo dyes are widely used in various industries, including textiles, cosmetics, and pharmaceuticals, due to their vibrant colors and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-[3-chloro-4-[(2-cyano-4-nitrophenyl)azo]phenyl]-9-oxo-2,8,10-trioxa-5-azadodecanoate typically involves multiple steps. One common method includes the diazotization of 2-cyano-4-nitroaniline, followed by coupling with 3-chloro-4-aminophenol. The resulting intermediate is then esterified with ethyl chloroformate to form the final product. The reaction conditions often require controlled temperatures, the use of solvents like dichloromethane, and catalysts such as lutidine and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficiency and consistency. The use of automated systems for temperature and pH control is crucial to maintain the desired reaction conditions and yield high-purity products.
化学反応の分析
Types of Reactions
Ethyl 5-[3-chloro-4-[(2-cyano-4-nitrophenyl)azo]phenyl]-9-oxo-2,8,10-trioxa-5-azadodecanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and electrophiles like bromine for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific solvents and temperature control.
Major Products
科学的研究の応用
Ethyl 5-[3-chloro-4-[(2-cyano-4-nitrophenyl)azo]phenyl]-9-oxo-2,8,10-trioxa-5-azadodecanoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biological stain due to its azo dye properties.
Industry: Utilized in the production of dyes and pigments for textiles and cosmetics.
作用機序
The mechanism of action of Ethyl 5-[3-chloro-4-[(2-cyano-4-nitrophenyl)azo]phenyl]-9-oxo-2,8,10-trioxa-5-azadodecanoate involves its interaction with specific molecular targets. The azo group can undergo reduction in biological systems, leading to the formation of aromatic amines, which can interact with enzymes and other proteins. These interactions can modulate various biochemical pathways, contributing to the compound’s observed effects .
類似化合物との比較
Ethyl 5-[3-chloro-4-[(2-cyano-4-nitrophenyl)azo]phenyl]-9-oxo-2,8,10-trioxa-5-azadodecanoate can be compared with other azo dyes, such as:
Methyl Orange: Another azo dye used as a pH indicator.
Sudan III: Used for staining in biological applications.
Disperse Orange 1: Commonly used in textile dyeing.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and physical properties, making it suitable for specialized applications .
特性
CAS番号 |
73384-66-4 |
|---|---|
分子式 |
C23H24ClN5O8 |
分子量 |
533.9 g/mol |
IUPAC名 |
2-[3-chloro-4-[(2-cyano-4-nitrophenyl)diazenyl]-N-(2-ethoxycarbonyloxyethyl)anilino]ethyl ethyl carbonate |
InChI |
InChI=1S/C23H24ClN5O8/c1-3-34-22(30)36-11-9-28(10-12-37-23(31)35-4-2)17-5-8-21(19(24)14-17)27-26-20-7-6-18(29(32)33)13-16(20)15-25/h5-8,13-14H,3-4,9-12H2,1-2H3 |
InChIキー |
OZPWXOCUMJVGST-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)OCCN(CCOC(=O)OCC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])C#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


